molecular formula C14H9Cl2FO3 B1290298 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid CAS No. 938141-34-5

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid

Cat. No.: B1290298
CAS No.: 938141-34-5
M. Wt: 315.1 g/mol
InChI Key: VZBNADBTEOAFMC-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of chloro and fluoro substituents on the benzyl and benzoic acid moieties, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Esterification and Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding alcohol and acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Esterification and Hydrolysis: Acidic or basic conditions are used to catalyze these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity and binding affinity to these targets. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNADBTEOAFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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